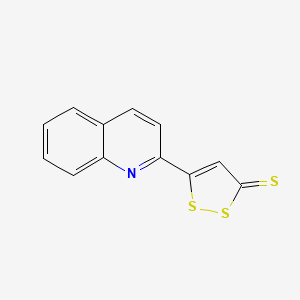
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains a quinoline moiety fused with a dithiolethione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione typically involves the cyclization of quinoline derivatives with sulfur-containing reagents. One common method involves the reaction of 2-quinolinecarboxaldehyde with carbon disulfide and a base, followed by cyclization to form the dithiolethione ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolethione ring to dithiol or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol and thiol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA.
Pathways Involved: It may modulate oxidative stress pathways, inhibit specific kinases, and interfere with DNA replication and repair processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with broad applications in medicinal chemistry.
Dithiolethione: A sulfur-containing heterocycle known for its antioxidant properties.
Quinolinyl-pyrazoles: Compounds with similar structural features and biological activities.
Uniqueness
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione is unique due to its combined quinoline and dithiolethione moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
918504-00-4 |
|---|---|
Molecular Formula |
C12H7NS3 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
5-quinolin-2-yldithiole-3-thione |
InChI |
InChI=1S/C12H7NS3/c14-12-7-11(15-16-12)10-6-5-8-3-1-2-4-9(8)13-10/h1-7H |
InChI Key |
SVBBJDRZFZMULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=S)SS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















